5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione
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Overview
Description
5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperazine ring, and an imidazolidine-2,4-dione core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, while the imidazolidine-2,4-dione core is often synthesized via cyclization reactions involving urea derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic substitution reactions are common, particularly on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced imidazolidine derivatives .
Scientific Research Applications
5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with similar bioactive properties.
5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione: Another indole derivative with antimicrobial activity.
Uniqueness
5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione stands out due to its unique combination of an indole moiety, a piperazine ring, and an imidazolidine-2,4-dione core.
Properties
Molecular Formula |
C25H27N5O4 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O4/c1-34-22-9-5-4-8-21(22)28-10-12-29(13-11-28)23(31)16-30-24(32)20(27-25(30)33)14-17-15-26-19-7-3-2-6-18(17)19/h2-9,15,20,26H,10-14,16H2,1H3,(H,27,33) |
InChI Key |
YPOXSIMUPXROGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C(NC3=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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